(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
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Description
(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity :
- A study by El-Hashash et al. (2012) synthesized derivatives of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid to explore their antimicrobial properties. The study revealed significant antimicrobial activity in the synthesized compounds, highlighting the potential of this acid in developing new antimicrobial agents (El-Hashash et al., 2012).
- Kadian et al. (2012) also focused on the synthesis and antibacterial activity of related compounds. This research demonstrated effective antibacterial properties against various strains, such as E. coli and Staphylococcus aureus (Kadian et al., 2012).
Spectral Characterisation and Synthesis of Derivatives :
- Mahmoud et al. (2012) conducted a study on the spectral characterization of some phthalazinone derivatives, including this compound. This research is crucial for understanding the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).
Cytotoxic and Anticancer Activities :
- Rayes et al. (2019) explored the synthesis of novel derivatives with expected anticancer activities. The research showed promising results in the context of developing new anticancer agents (Rayes et al., 2019).
- Salahuddin et al. (2014) also investigated the anticancer evaluation of related compounds, providing insights into the potential therapeutic applications of these substances (Salahuddin et al., 2014).
Anti-Inflammatory and Analgesic Properties :
- Studies by Mosti et al. (1988, 1990) on compounds bearing a similar structural core showed good anti-inflammatory and analgesic activities, suggesting potential applications in pain management and inflammation control (Mosti et al., 1988), (Mosti et al., 1990).
Potential in Inhibiting Aldose Reductase :
- La Motta et al. (2008) explored the potential of certain acetic acids, including those with a similar molecular structure, in inhibiting aldose reductase. This has implications for the treatment of conditions like diabetic cataracts (La Motta et al., 2008).
Properties
IUPAC Name |
2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXUGIHFRFKEMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356074 |
Source
|
Record name | (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127828-88-0 |
Source
|
Record name | (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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